molecular formula C11H15FN2O2 B2740835 tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS No. 1402559-21-0

tert-Butyl (4-amino-3-fluorophenyl)carbamate

Cat. No.: B2740835
CAS No.: 1402559-21-0
M. Wt: 226.251
InChI Key: ADNHDGQFYNVNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (4-amino-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-amino-3-fluorophenyl)carbamate can be synthesized through several methodsThe reaction typically proceeds under mild conditions, using solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (4-amino-3-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-amino-4-fluorophenyl)carbamate
  • tert-Butyl (2-amino-5-fluorophenyl)carbamate
  • tert-Butyl (4-amino-2-fluorophenyl)carbamate

Uniqueness

tert-Butyl (4-amino-3-fluorophenyl)carbamate is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-amino-3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNHDGQFYNVNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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